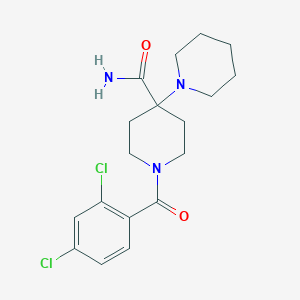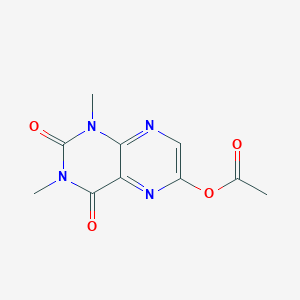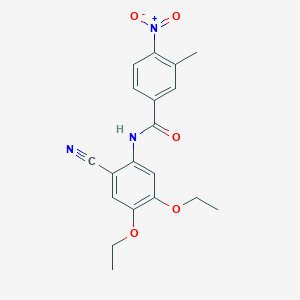
1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
Descripción general
Descripción
1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as IMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been studied for its potential applications in various fields such as cancer research, neuropharmacology, and medicinal chemistry. In cancer research, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuropharmacology, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been found to have antidepressant and anxiolytic effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In medicinal chemistry, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves its ability to inhibit various enzymes such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes play a crucial role in various cellular processes such as cell cycle progression, apoptosis, and neuronal development. By inhibiting these enzymes, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can modulate these processes and exert its pharmacological effects.
Biochemical and Physiological Effects:
1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anti-tumor activities. These effects are attributed to its ability to modulate various signaling pathways such as the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. Additionally, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine in lab experiments is its versatility in various fields such as cancer research and neuropharmacology. Additionally, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is its low solubility in water, which can limit its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine research, including the development of new 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine derivatives with improved pharmacological properties, the elucidation of its mechanism of action in various signaling pathways, and the exploration of its potential applications in other fields such as immunology and infectious diseases. Additionally, the development of new methods for the synthesis and purification of 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine could further enhance its potential as a research tool.
Conclusion:
In conclusion, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is a versatile and promising chemical compound that has potential applications in various fields of scientific research. Its ability to modulate various signaling pathways and exert pharmacological effects make it a valuable tool for researchers. Further research on 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine and its derivatives could lead to the development of new drugs and therapies for various diseases and conditions.
Propiedades
IUPAC Name |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-12-17(13-7-3-2-4-8-13)18(20)23(22-12)19(24)15-11-21-16-10-6-5-9-14(15)16/h2-11,21H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAOZWZNNQJLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(3-acetylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3505850.png)
amino]benzamide](/img/structure/B3505860.png)
![3-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3505864.png)
![methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B3505865.png)
![2-(4-bromophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3505873.png)
![(4-fluorophenyl)[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3505896.png)

![6-chloro-2-[(2-ethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3505918.png)
![N-(3-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B3505920.png)
![2,6-difluoro-N-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B3505923.png)